(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid
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Overview
Description
(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group, a phenyl group, and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction.
Sulfanyl-Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability, while the sulfanyl-acetic acid moiety can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-thio)-acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid is unique due to the presence of the difluoromethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.
Properties
IUPAC Name |
2-[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-12(15)10-6-9(8-4-2-1-3-5-8)16-13(17-10)20-7-11(18)19/h1-6,12H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHALYJBRDIPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354419 |
Source
|
Record name | ST078180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333429-71-3 |
Source
|
Record name | ST078180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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